

CCF642 stability and storage conditions

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Compound of Interest

Compound Name: CCF642

Cat. No.: B15606540

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CCF642 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of the protein disulfide isomerase (PDI) inhibitor, **CCF642**.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid **CCF642**?

A1: Solid **CCF642** should be stored in a dry, dark place at -20°C.[1] Under these conditions, it is stable for at least four years.[2]

Q2: How should I prepare and store stock solutions of **CCF642**?

A2: **CCF642** has limited aqueous solubility.[3] For in vitro experiments, it is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO).[4][5] To minimize the impact of moisture absorption by DMSO, which can reduce solubility, fresh DMSO should be used.[4] For in vivo studies, dissolving a DMSO stock of **CCF642** into an albumin solution can be an effective formulation strategy.[3]

Q3: What are the recommended storage conditions for **CCF642** stock solutions?

A3: Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles.[4] For long-term storage, solutions can be kept at -80°C for up to two years.[2] For shorter-term storage, solutions are stable at -20°C for up to one year.[2]

Q4: Is **CCF642** sensitive to light?

A4: While specific photostability studies for **CCF642** are not readily available, general recommendations for similar compounds suggest protection from light.^[1] It is advisable to store both the solid compound and solutions in the dark to prevent potential photodegradation. During experiments, particularly those involving extended incubation periods, it is good practice to cover plates with foil if light sensitivity is a concern.^[1]

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Difficulty dissolving solid CCF642	Use of old or wet DMSO.	Use fresh, anhydrous DMSO to prepare stock solutions. Moisture can significantly decrease solubility.[4]
Inappropriate solvent for the intended application.	For aqueous-based assays, prepare a concentrated stock in DMSO and then dilute it into your aqueous buffer. Be mindful of the final DMSO concentration in your experiment. For in vivo applications, consider formulating CCF642 with albumin.[3]	
Precipitation of CCF642 in aqueous media	Limited aqueous solubility of CCF642.[3]	Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum and is compatible with your experimental system. If precipitation persists, consider using a different formulation, such as one containing a small percentage of Tween-20, for in vitro applications.[3]
Inconsistent or lower-than-expected activity	Improper storage of stock solutions.	Avoid repeated freeze-thaw cycles by preparing and storing aliquots.[4] Ensure that stock solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term).[2]
Degradation of the compound.	Always store solid CCF642 and its solutions protected from light and at the correct	

temperature.^[1] If you suspect degradation, it is best to use a fresh vial of the compound.

Data Summary Tables

Table 1: Storage Conditions and Stability of **CCF642**

Form	Storage Temperature	Shelf Life	Special Instructions
Solid	-20°C	≥ 4 years ^[2]	Store in a dry, dark place. ^[1]
Stock Solution (in DMSO)	-20°C	1 year ^[2]	Aliquot to avoid freeze-thaw cycles. Protect from light.
Stock Solution (in DMSO)	-80°C	2 years ^[2]	Aliquot to avoid freeze-thaw cycles. Protect from light.

Table 2: Solubility of **CCF642**

Solvent	Concentration
Dimethyl sulfoxide (DMSO)	15 mg/mL (39.63 mM) ^[4]
Dimethylformamide (DMF)	10 mg/mL ^[6]
Ethanol	0.25 mg/mL ^[6]
Water	Insoluble ^[4]

Experimental Protocols

Protocol 1: PDI Reductase Activity Assay using di-E-GSSG

This protocol is adapted from a published method to measure the reductase activity of PDI.

Materials:

- Recombinant human PDIA1
- **CCF642**
- di-eosin-diglutathione (di-E-GSSG)
- Dithiothreitol (DTT)
- Assay Buffer: 100 mM sodium phosphate, pH 7.0, 2 mM EDTA
- 96-well black plates
- Fluorescence plate reader

Procedure:

- Prepare a stock solution of **CCF642** in fresh DMSO.
- In a 96-well plate, incubate 1 μ M of PDIA1 with varying concentrations of **CCF642** (e.g., 0.1, 0.3, 1, 5, 10, 20 μ M) in the assay buffer containing 1% DMSO for 1 hour at room temperature.
- Initiate the reaction by adding 100 μ M bovine insulin and 1 mM DTT.
- Alternatively, to directly measure PDI reductase activity, add 100 nM di-E-GSSG to the wells.
- Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for eosin.
- Normalize the results to a control containing PDI and DMSO without **CCF642**.

Protocol 2: Cell Viability (MTT) Assay in Multiple Myeloma Cells

This protocol provides a general framework for assessing the cytotoxic effects of **CCF642** on multiple myeloma cell lines.

Materials:

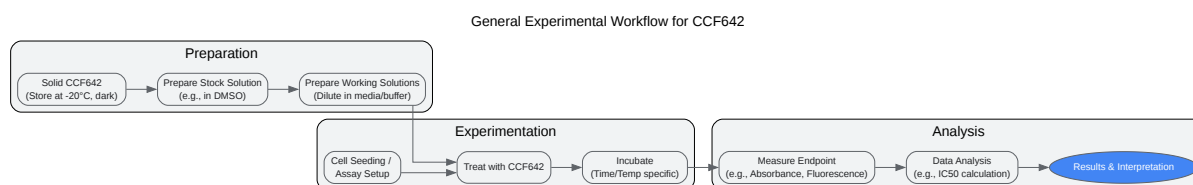
- Multiple myeloma cell line (e.g., MM1.S)
- RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin
- **CCF642** stock solution in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well clear plates
- Microplate reader

Procedure:

- Seed the multiple myeloma cells in a 96-well plate at a density of 2×10^4 cells/well in 100 μ L of complete medium.
- Incubate the plate at 37°C in a 5% CO₂ incubator overnight.
- Prepare serial dilutions of **CCF642** from your DMSO stock in complete medium.
- Add 100 μ L of the **CCF642** dilutions to the appropriate wells to achieve the desired final concentrations. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- Add 20 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C.

- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

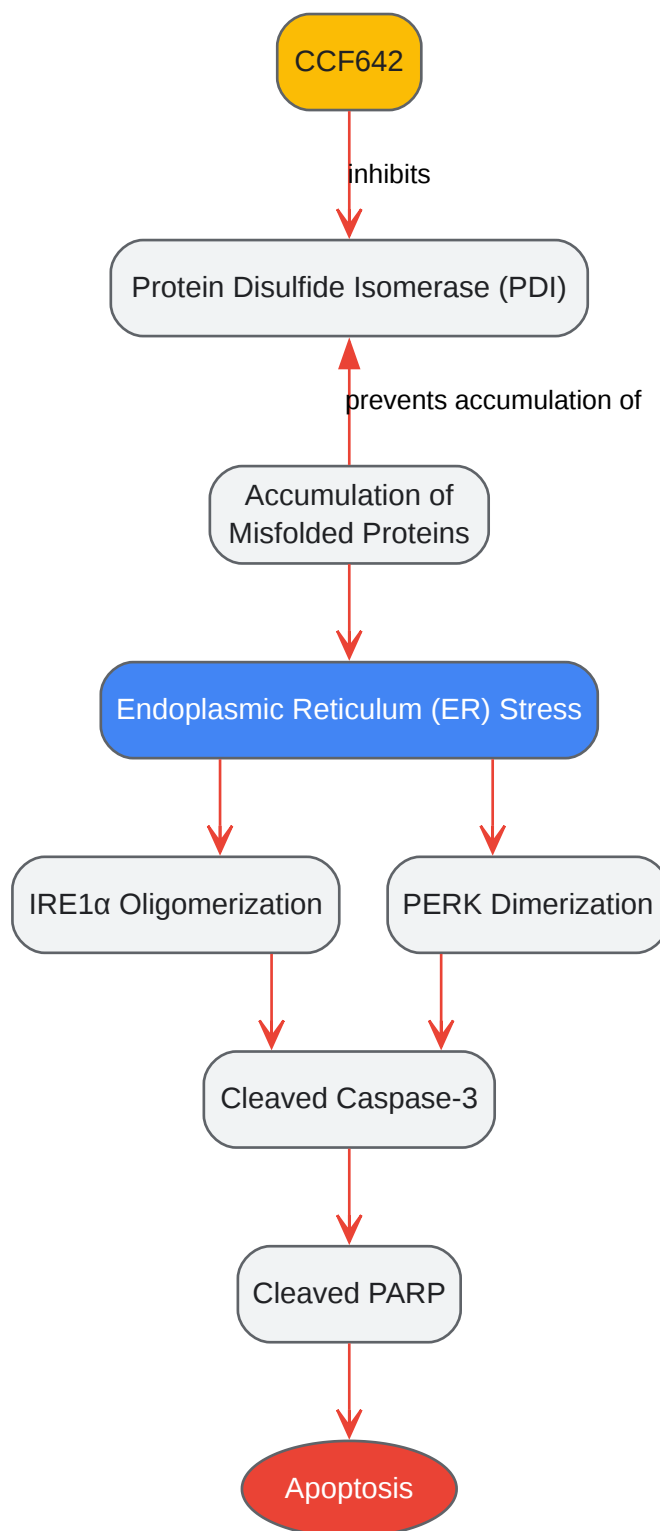
Visualizations



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Caption: A general workflow for experiments involving **CCF642**.

CCF642 Induced ER Stress and Apoptosis

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Caption: Signaling pathway of **CCF642**-induced apoptosis.

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